2-(4-Methoxybenzyloxy)morpholine hydrochloride

Description

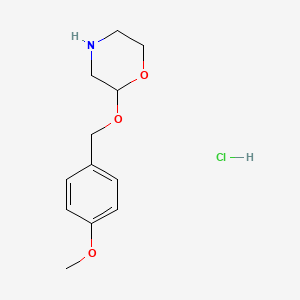

2-(4-Methoxybenzyloxy)morpholine hydrochloride is a morpholine derivative characterized by a 4-methoxybenzyloxy substituent at the 2-position of the morpholine ring. Morpholine, a six-membered heterocycle containing one oxygen and one nitrogen atom, serves as a versatile scaffold in medicinal chemistry due to its polarity, hydrogen-bonding capacity, and pharmacokinetic tunability . The 4-methoxybenzyloxy group enhances lipophilicity and may influence receptor binding or metabolic stability. This compound is synthesized via nucleophilic substitution or reductive amination, with yields varying based on substituent complexity (e.g., 15.6%–58.9% for related 2-arylmorpholines) .

Properties

CAS No. |

89220-84-8 |

|---|---|

Molecular Formula |

C12H18ClNO3 |

Molecular Weight |

259.73 g/mol |

IUPAC Name |

2-[(4-methoxyphenyl)methoxy]morpholine;hydrochloride |

InChI |

InChI=1S/C12H17NO3.ClH/c1-14-11-4-2-10(3-5-11)9-16-12-8-13-6-7-15-12;/h2-5,12-13H,6-9H2,1H3;1H |

InChI Key |

GSEXSONXYYZGJN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)COC2CNCCO2.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxybenzyloxy)morpholine hydrochloride typically involves the reaction of morpholine with 4-methoxybenzyl chloride under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of 2-(4-Methoxybenzyloxy)morpholine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxybenzyloxy)morpholine hydrochloride can undergo various chemical reactions, including:

Oxidation: The methoxybenzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form the corresponding alcohols or amines.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

2-(4-Methoxybenzyloxy)morpholine hydrochloride is investigated for its potential therapeutic properties, particularly in the development of new drugs. Its structural features may enhance interactions with biological targets, potentially leading to compounds with improved efficacy against various diseases.

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, which could be harnessed for developing new antibiotics or antifungal agents.

- Anticancer Properties : Research has shown that similar morpholine derivatives can modulate enzyme activity or interact with specific receptors, suggesting potential anticancer applications .

2. Organic Synthesis

In organic chemistry, 2-(4-Methoxybenzyloxy)morpholine hydrochloride serves as a versatile building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it valuable in creating diverse compounds for pharmaceutical and industrial applications .

Recent studies have explored the synthesis and biological evaluation of morpholine-based heterocycles, demonstrating promising results in anticancer activity through molecular docking studies. The findings suggest that derivatives like 2-(4-Methoxybenzyloxy)morpholine hydrochloride could serve as lead compounds for developing novel therapeutic agents .

Mechanism of Action

The mechanism of action of 2-(4-Methoxybenzyloxy)morpholine hydrochloride involves its interaction with specific molecular targets. The methoxybenzyloxy group can interact with enzymes or receptors, leading to modulation of their activity. The morpholine ring can also participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The pharmacological and chemical properties of morpholine derivatives are highly dependent on substituents. Below is a comparative analysis:

Key Observations :

- Electron-Donating vs. In contrast, halogenated analogs (e.g., 4-bromophenyl in ) may exhibit altered pharmacokinetics due to increased lipophilicity and steric bulk.

- Ether Linkages: Indeloxazine and lubazodone share ether-linked aromatic groups but differ in therapeutic effects. Indeloxazine’s indenyl group correlates with anti-anoxic activity, while lubazodone’s fluorinated indanyl group targets serotonin pathways .

- Ring Modifications : S1RA replaces the morpholine oxygen with a sulfonyl group, shifting activity toward sigma-1 receptor modulation .

Pharmacological and Therapeutic Profiles

- Antioxidant/Anti-inflammatory Activity : Compounds with α,β-unsaturated moieties (e.g., (E)-1-(2-((4-methoxyphenyl)sulfonyl)vinyl) derivatives) show KEAP1 cysteine modification and anti-inflammatory effects . The target compound lacks this moiety, suggesting divergent mechanisms.

- Central Nervous System (CNS) Effects: Indeloxazine improves anoxia survival without cerebral vasodilation, unlike dihydroergotoxine . The target compound’s methoxy group may enhance blood-brain barrier penetration, but direct evidence is lacking.

- Antidepressant Activity: Lubazodone and viloxazine (2-[(2-ethoxyphenoxy)methyl]morpholine HCl) act via serotonin reuptake inhibition, highlighting the role of aryl ethers in CNS targeting .

Biological Activity

2-(4-Methoxybenzyloxy)morpholine hydrochloride is a morpholine derivative characterized by the presence of a 4-methoxybenzyl group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis. Its unique structural attributes may enhance its interaction with biological targets, leading to various therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-(4-Methoxybenzyloxy)morpholine hydrochloride is CHClNO, with a molecular weight of approximately 349.8 g/mol. The compound features a morpholine ring, which is a six-membered ring containing one nitrogen atom, and a 4-methoxybenzyl substituent that potentially increases its lipophilicity and biological activity.

Synthesis

The synthesis of 2-(4-Methoxybenzyloxy)morpholine hydrochloride typically involves the nucleophilic substitution of morpholine with 4-methoxybenzyl chloride under basic conditions. Common solvents used in this reaction include dichloromethane or toluene, and bases such as sodium hydroxide or potassium carbonate facilitate the substitution process.

Biological Activity

Research indicates that 2-(4-Methoxybenzyloxy)morpholine hydrochloride exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially effective against various bacterial strains.

- Anticancer Properties : The compound has shown promise in cancer research, with indications that it may inhibit tumor cell proliferation. Its structural similarity to other known anticancer agents suggests it could modulate enzyme activity or interact with specific receptors involved in cancer progression .

The biological activity of 2-(4-Methoxybenzyloxy)morpholine hydrochloride may be attributed to its ability to interact with specific molecular targets. This interaction can lead to modulation of various signaling pathways, influencing cellular processes such as apoptosis and proliferation. For instance, compounds with similar morpholine structures have been noted for their ability to inhibit phosphodiesterase (PDE) enzymes, which are crucial in regulating cellular signaling pathways .

Comparative Analysis

To better understand the uniqueness of 2-(4-Methoxybenzyloxy)morpholine hydrochloride, it can be compared with structurally similar compounds:

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| Morpholine hydrochloride | 197884 | Basic morpholine structure without substituents |

| 4-Benzylmorpholine | 622-86-6 | Contains a benzyl group but lacks methoxy substitution |

| 2-(4-Methoxyphenyl)morpholine | 89220-84-8 | Similar structure but without the benzyloxy group |

The combination of both methoxy and benzyloxy groups in 2-(4-Methoxybenzyloxy)morpholine hydrochloride enhances its solubility and biological activity compared to simpler analogs.

Case Studies

- Anticancer Activity : In vitro studies have demonstrated that derivatives similar to 2-(4-Methoxybenzyloxy)morpholine hydrochloride can significantly reduce cell viability in cancer cell lines such as LNCaP (prostate cancer) and MCF-7 (breast cancer). These studies utilized flow cytometry to assess cell cycle distribution and apoptosis markers .

- Antimicrobial Studies : Research has shown that compounds within the same class exhibit varying degrees of antimicrobial efficacy against pathogenic bacteria, indicating the potential for developing new antimicrobial agents based on this chemical scaffold .

Q & A

Basic: What are the established synthetic routes for 2-(4-Methoxybenzyloxy)morpholine hydrochloride, and how can reaction yields be optimized?

Methodological Answer:

The compound is typically synthesized via nucleophilic substitution or coupling reactions involving morpholine derivatives and substituted benzyl halides. For example, analogous morpholine-based syntheses (e.g., Example 150 in EP 4374877) use intermediates like 4-(2-chloroethyl)morpholine hydrochloride, reacting with phenolic derivatives under basic conditions . To optimize yields:

- Control reaction pH : Use mild bases (e.g., K₂CO₃) to minimize side reactions.

- Temperature modulation : Stepwise heating (e.g., 50–80°C) improves regioselectivity.

- Purification : Employ column chromatography with polar/non-polar solvent gradients (e.g., hexane/ethyl acetate) to isolate the hydrochloride salt.

Advanced: How can computational modeling predict the reactivity of intermediates in the synthesis of 2-(4-Methoxybenzyloxy)morpholine hydrochloride?

Methodological Answer:

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can model transition states and electron distribution in intermediates. For example:

- Nucleophilic attack : Calculate activation energies for benzyloxy group substitution on morpholine to identify steric/electronic barriers.

- Solvent effects : Use COSMO-RS to simulate solvent polarity impacts on reaction kinetics.

- Stereoelectronic analysis : Frontier Molecular Orbital (FMO) theory predicts regioselectivity in aryl ether formation .

Basic: What analytical techniques confirm the purity and structural integrity of 2-(4-Methoxybenzyloxy)morpholine hydrochloride?

Methodological Answer:

- LCMS : Confirm molecular weight (e.g., m/z ≈ [M+H]⁺) and detect impurities via retention time (e.g., 1.32 minutes under QC-SMD-TFA05 conditions) .

- ¹H/¹³C NMR : Verify substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, morpholine ring protons at δ 3.4–3.7 ppm).

- HPLC-PDA : Quantify purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm.

Advanced: How can researchers resolve contradictions in NMR data for stereoisomeric byproducts of 2-(4-Methoxybenzyloxy)morpholine hydrochloride?

Methodological Answer:

- Chiral chromatography : Use Chiralpak® columns (e.g., IA/IB) with hexane/isopropanol mobile phases to separate enantiomers.

- NOESY NMR : Identify spatial proximity of methoxybenzyl and morpholine groups to assign stereochemistry.

- X-ray crystallography : Resolve absolute configuration discrepancies by co-crystallizing with heavy atoms (e.g., Pt derivatives) .

Basic: What are the best practices for handling and storing 2-(4-Methoxybenzyloxy)morpholine hydrochloride to ensure stability?

Methodological Answer:

- Storage : Keep in airtight, light-resistant containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis.

- Handling : Use gloveboxes for moisture-sensitive steps; monitor airborne concentrations via FTIR spectroscopy .

- Decontamination : Neutralize spills with 5% acetic acid, followed by ethanol rinsing. Avoid aqueous solutions at high pH (>9) to prevent degradation .

Advanced: How can researchers analyze degradation products of 2-(4-Methoxybenzyloxy)morpholine hydrochloride under stress conditions?

Methodological Answer:

- Forced degradation studies : Expose the compound to heat (60°C), UV light (254 nm), and acidic/basic conditions (0.1M HCl/NaOH).

- LC-HRMS : Identify degradation products (e.g., demethylated morpholine or benzyl alcohol derivatives) via exact mass (<5 ppm error).

- Kinetic modeling : Use Arrhenius plots to predict shelf-life under accelerated stability conditions .

Basic: What spectroscopic signatures distinguish 2-(4-Methoxybenzyloxy)morpholine hydrochloride from its des-methyl analog?

Methodological Answer:

- IR spectroscopy : The methoxy C–O stretch appears at ~1250 cm⁻¹, absent in the des-methyl analog.

- Mass spectrometry : The molecular ion cluster at m/z 236.313 (C₁₃H₂₀N₂O₂) shifts to m/z 222.3 for the des-methyl variant.

- ¹H NMR : A singlet integrating for three protons (δ 3.8 ppm) confirms the methoxy group .

Advanced: What strategies mitigate racemization during the synthesis of enantiomerically pure 2-(4-Methoxybenzyloxy)morpholine hydrochloride?

Methodological Answer:

- Chiral auxiliaries : Introduce (R)- or (S)-BINOL during coupling to induce asymmetry.

- Low-temperature reactions : Perform nucleophilic substitutions at –78°C to suppress epimerization.

- Enzymatic resolution : Use lipases (e.g., Candida antarctica) to hydrolyze undesired enantiomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.